ethyl 2-(2,2-difluoroethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 2-(2,2-difluoroethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound with the molecular formula C11H11F2N3O3. This compound is part of the pyrazolo[3,4-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,2-difluoroethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,2-difluoroethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,2-difluoroethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted pyrazolo[3,4-b]pyridine derivatives .
Scientific Research Applications
Ethyl 2-(2,2-difluoroethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of action of pyrazolo[3,4-b]pyridine derivatives.
Industrial Applications: The compound is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of ethyl 2-(2,2-difluoroethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The 2,2-difluoroethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can improve its binding affinity and specificity for certain enzymes or receptors. The pyrazolo[3,4-b]pyridine core can interact with various biological pathways, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: This compound shares the difluoroethyl group but has a different core structure.
2-Fluoro-4-(difluoromethyl)pyridine: Similar in having fluorinated groups but differs in the position and type of fluorine substitution.
Uniqueness
Ethyl 2-(2,2-difluoroethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific combination of the pyrazolo[3,4-b]pyridine core and the 2,2-difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
ethyl 2-(2,2-difluoroethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O3/c1-2-19-11(18)6-3-9(17)14-10-7(6)4-16(15-10)5-8(12)13/h3-4,8H,2,5H2,1H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJOJOYMSQQCMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N=C2C1=CN(N2)CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=O)N=C2C1=CN(N2)CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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